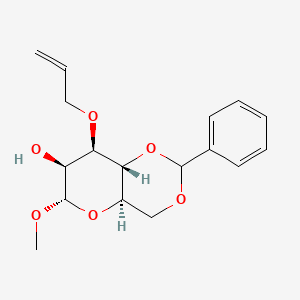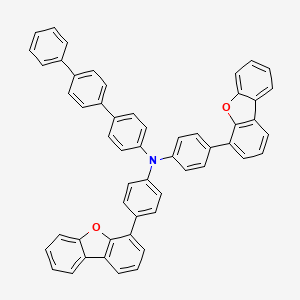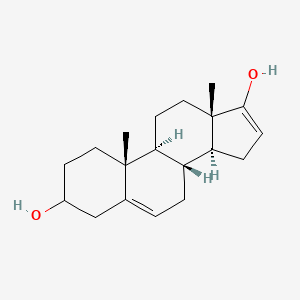
1-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxamide, also known as formamide, is an organic compound with the formula HCONH₂. It is the simplest amide derived from formic acid. This compound is a colorless liquid that is miscible with water and has a faint ammonia-like odor. It is widely used in various chemical processes and has significant industrial and research applications.
Preparation Methods
1-Carboxamide can be synthesized through several methods:
Direct Amidation: This involves the reaction of formic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst to proceed efficiently.
Hydrolysis of Formamide Derivatives: Formamide can be obtained by hydrolyzing formamide derivatives such as formamide esters.
Industrial Production: On an industrial scale, this compound is produced by the catalytic reaction of carbon monoxide with ammonia in the presence of a suitable catalyst.
Chemical Reactions Analysis
1-Carboxamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and ammonia.
Dehydration: When heated, this compound can dehydrate to form hydrogen cyanide and water.
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methylamine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. It is also employed in the production of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of protein denaturation and as a cryoprotectant in biological samples.
Medicine: It serves as an intermediate in the synthesis of various drugs and is used in the formulation of certain medications.
Industry: this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of paper and textiles.
Mechanism of Action
The mechanism of action of 1-Carboxamide involves its ability to form hydrogen bonds with other molecules. This property makes it an effective solvent and reagent in various chemical reactions. In biological systems, this compound can interact with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
1-Carboxamide can be compared with other similar compounds such as:
Acetamide (CH₃CONH₂): Acetamide is another simple amide with a similar structure but has a methyl group instead of a hydrogen atom. It has different physical properties and applications.
Formic Acid (HCOOH): Formic acid is the parent compound of this compound. While formic acid is a carboxylic acid, this compound is an amide, leading to different chemical behaviors.
Urea (H₂NCONH₂): Urea is a diamide of carbonic acid and has two amide groups. It is widely used in fertilizers and has different chemical properties compared to this compound.
Properties
Molecular Formula |
C17H19Cl2N7O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-1-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24) |
InChI Key |
KRBXPLNGUQJDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B11826597.png)





![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)



![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
